7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate
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Overview
Description
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHOXYPHENOXY)ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxathiol core, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHOXYPHENOXY)ACETATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHOXYPHENOXY)ACETATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHOXYPHENOXY)ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-(4-methoxyphenoxy)acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHOXYPHENOXY)ACETATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H18O6S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C23H18O6S/c1-14-7-9-15(10-8-14)17-11-16(12-20-22(17)29-23(25)30-20)28-21(24)13-27-19-6-4-3-5-18(19)26-2/h3-12H,13H2,1-2H3 |
InChI Key |
SLRHYOMGDXITEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4OC)SC(=O)O3 |
Origin of Product |
United States |
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